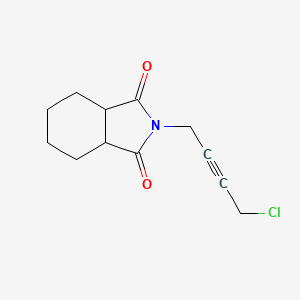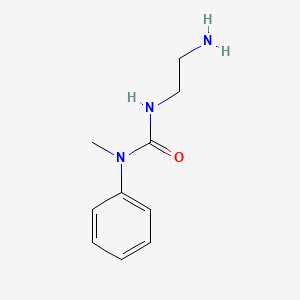
Urea, N'-(2-aminoethyl)-N-methyl-N-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N’-(2-aminoethyl)-N-methyl-N-phenyl- is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea functional group, which is bonded to a 2-aminoethyl group, a methyl group, and a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(2-aminoethyl)-N-methyl-N-phenyl- typically involves the reaction of N-methyl-N-phenylurea with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Urea, N’-(2-aminoethyl)-N-methyl-N-phenyl- involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the pure compound. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications .
化学反应分析
Types of Reactions
Urea, N’-(2-aminoethyl)-N-methyl-N-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions. The conditions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted urea derivatives .
科学研究应用
Urea, N’-(2-aminoethyl)-N-methyl-N-phenyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
作用机制
The mechanism of action of Urea, N’-(2-aminoethyl)-N-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
相似化合物的比较
Similar Compounds
N,N’-Dimethylurea: Similar in structure but lacks the phenyl group.
N,N’-Diethylurea: Similar but with ethyl groups instead of the 2-aminoethyl group.
N,N’-Diphenylurea: Contains two phenyl groups instead of the 2-aminoethyl and methyl groups.
Uniqueness
Urea, N’-(2-aminoethyl)-N-methyl-N-phenyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 2-aminoethyl group enhances its reactivity and potential for forming hydrogen bonds, while the phenyl group contributes to its stability and hydrophobic interactions. These unique features make it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
102063-87-6 |
|---|---|
分子式 |
C10H15N3O |
分子量 |
193.25 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-1-methyl-1-phenylurea |
InChI |
InChI=1S/C10H15N3O/c1-13(10(14)12-8-7-11)9-5-3-2-4-6-9/h2-6H,7-8,11H2,1H3,(H,12,14) |
InChI 键 |
DNCYWQSUXAGGRP-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)C(=O)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


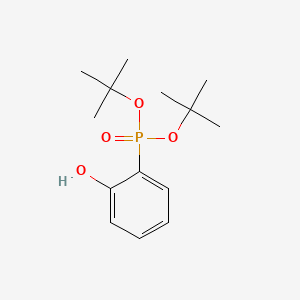

![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)

![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
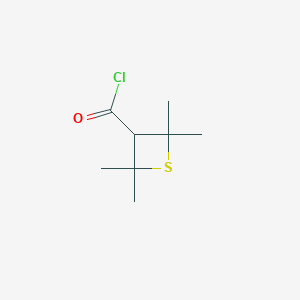
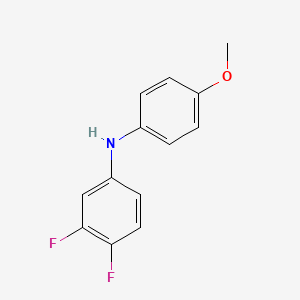
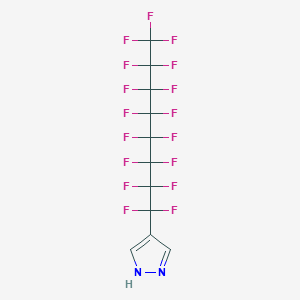
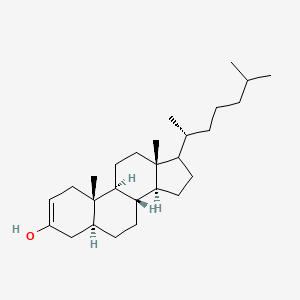
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
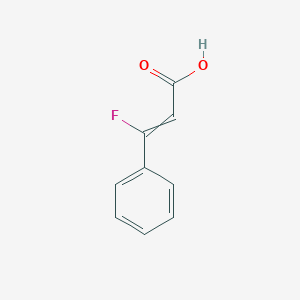
![[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B14341398.png)
